molecular formula C20H20N2O5S B2384230 3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1170117-32-4

3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2384230
CAS No.: 1170117-32-4
M. Wt: 400.45
InChI Key: ANBUIVVLDCNADX-UHFFFAOYSA-N
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Description

3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a potent and selective cell-permeable inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular signaling pathways, including Wnt/β-catenin, and is implicated in the pathogenesis of several diseases. This compound exerts its effect by competitively occupying the ATP-binding pocket of the kinase, thereby inhibiting the phosphorylation of its downstream substrates. Its primary research value lies in the investigation of neurodegenerative disorders, such as Alzheimer's disease, where inhibition of GSK-3β has been shown to reduce the phosphorylation of tau protein , a key step in the formation of neurofibrillary tangles. Furthermore, due to the role of GSK-3β in regulating apoptosis and cell proliferation, this inhibitor is a vital pharmacological tool in oncology research, particularly in studying cancers where the Wnt pathway is dysregulated. Researchers utilize this compound to elucidate the complex mechanisms of GSK-3β signaling and to explore potential therapeutic strategies for a range of conditions from neurological diseases to cancer.

Properties

IUPAC Name

3-[[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-25-14-7-5-6-13(10-14)16-12-28-19(22-16)21-11-15-17(23)26-20(27-18(15)24)8-3-2-4-9-20/h5-7,10-12H,2-4,8-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBUIVVLDCNADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the pharmacokinetics of the compound.

Biological Activity

The compound 3-(((4-(3-methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C15H12N4O3S2C_{15}H_{12}N_{4}O_{3}S_{2}, with a molecular weight of approximately 360.4 g/mol. The structure features a unique spirocyclic framework, which is known to influence the biological properties of compounds.

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing thiazole rings have shown significant antibacterial and antifungal properties. The presence of the methoxyphenyl group may enhance these effects through increased lipophilicity and better membrane permeability.
  • Antioxidant Activity : The dioxaspiro structure is associated with radical scavenging abilities, which could contribute to protective effects against oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes such as carboxylesterase and acetylcholinesterase, which are crucial in various metabolic pathways.

Synthesis and Biological Evaluation

A study published in PubMed detailed the synthesis of related compounds and their biological evaluation using molecular docking techniques. The results indicated that similar structures exhibited promising inhibitory activity against carboxylesterase, with implications for drug design targeting metabolic disorders .

Antimicrobial Efficacy

In vitro studies have shown that derivatives of thiazole compounds possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, a related thiazole derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential for development as an antimicrobial agent.

Antioxidant Properties

The antioxidant capacity was assessed using the ABTS assay, revealing that the compound exhibited comparable activity to standard antioxidants like Trolox. This property is vital for developing therapeutic agents aimed at conditions characterized by oxidative stress .

Data Table: Biological Activities

Activity TypeAssessed MethodologyResult
AntibacterialMIC AssayMIC = 32 µg/mL (S. aureus)
AntioxidantABTS AssayComparable to Trolox
Enzyme InhibitionMolecular DockingSelective CaE inhibitors

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural distinction lies in the thiazol-2-ylamino moiety and the 3-methoxyphenyl substituent. Comparable compounds include:

  • 3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (): Substituted with a 4-chlorophenyl group, enabling strong intermolecular Cl···H interactions.
  • 3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (): Features a nitro group, which introduces π-π stacking interactions.
  • 3-((m-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (): Contains a methyl group on the phenyl ring, influencing steric and electronic properties.

The thiazole ring may introduce additional hydrogen-bond acceptors (N atoms) and π-conjugation effects absent in simpler phenyl-substituted analogs .

Crystallographic and Packing Behavior

Crystallographic data for analogs reveal distinct packing patterns dependent on substituents:

Compound Crystal System Space Group Key Intermolecular Interactions Reference
3-((4-Chlorophenylamino)methylene)-... Triclinic P-1 Intra-/intermolecular H-bonds, C–H⋯π
3-((2-Nitrophenylamino)methylene)-... Monoclinic P21/c π-π stacking, H-bonds
3-((2-Hydroxyphenylamino)methylene)-... (HMD) Monoclinic P21/c O–H⋯O H-bonds, π→π* delocalization
3-(4-Bromobenzylidene)-... Not specified - Chair conformation (cyclohexane), boat (dioxane)

The target compound’s thiazole-methoxyphenyl substituent may promote unique interactions:

  • Methoxy O–H⋯O/N hydrogen bonds with adjacent molecules.
  • Thiazole-mediated π-π stacking due to aromaticity, similar to nitro-substituted analogs .
  • Potential C–H⋯S interactions from the thiazole sulfur atom, a feature absent in other derivatives.

Spectroscopic and Electronic Properties

  • UV-Vis Spectroscopy : The hydroxyphenyl derivative (HMD) exhibited λmax at 380 nm, consistent with DFT calculations . The methoxy group’s electron-donating nature may red-shift absorption compared to chloro/nitro analogs.
  • IR Spectroscopy : Analogs show C=O stretches near 1700–1750 cm⁻¹ and N–H stretches at ~3200 cm⁻¹ . The thiazole ring in the target compound may introduce additional C–N/C–S vibrations at 600–800 cm⁻¹.
  • NLO Properties: HMD demonstrated nonlinear optical activity due to charge transfer transitions . The thiazole’s electron-deficient nature could enhance polarizability in the target compound.

Thermal Stability and Phase Behavior

  • Thermogravimetric Analysis (TGA) : HMD showed decomposition above 200°C, attributed to stable hydrogen-bonded networks . The target compound’s thermal stability may depend on the robustness of its thiazole-mediated interactions.
  • Melting Points : Chloro- and nitro-substituted analogs melt at 167–168°C and similar ranges , while methoxy groups (lower polarity) might reduce melting points slightly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione?

  • Methodology : The synthesis typically involves a multi-step approach:

Spirocyclic Core Formation : Condensation of malonic acid derivatives with cyclohexanone under acidic conditions (e.g., H₂SO₄, acetic anhydride) to form the dioxaspiro[5.5]undecane-2,4-dione core .

Thiazole Ring Assembly : Reaction of 3-methoxyphenyl-substituted thiosemicarbazides with chloroacetic acid or aldehydes to form the thiazole moiety .

Imine Formation : Condensation of the spirocyclic core with the thiazole-amine intermediate using ethanol or DMF as solvents, followed by recrystallization for purification .

  • Critical Parameters : Reaction temperature (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (typically 60–85%) .

Q. How is the molecular structure of this compound confirmed in academic research?

  • Analytical Techniques :

  • Single-Crystal X-Ray Diffraction : Resolves bond lengths, angles, and spirocyclic conformation (e.g., chair/boat cyclohexane ring, puckering parameters Q and θ) .
  • NMR Spectroscopy : Confirms proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, spirocyclic carbonyls at δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₂₁H₂₁N₂O₅S; expected [M+H]⁺ = 413.12) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Thiazole derivatives exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) via membrane disruption .
  • Anticancer Potential : Structural analogs inhibit cancer cell proliferation (IC₅₀ ~10–50 µM) by targeting tubulin polymerization or kinase pathways .
  • Key Limitations : Low aqueous solubility and metabolic stability require formulation optimization (e.g., PEGylation, prodrug strategies) .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >95% purity .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) as eluent removes unreacted thiazole intermediates .

Q. How stable is this compound under laboratory storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposes above 200°C (DSC data) .
  • pH Sensitivity : Degrades in strong acidic/basic conditions (e.g., hydrolysis of dioxaspiro ring in 6M HCl at 60°C) .
    • Storage Recommendations : Argon atmosphere, -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Design of Experiments (DoE) : Use factorial designs to evaluate temperature, catalyst loading (e.g., H₂SO₄ vs. p-TsOH), and solvent effects .
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., imine condensation) .

Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?

  • DFT Calculations : B3LYP/6-311G(d,p) basis sets predict electrophilic regions (e.g., thiazole C5 position) for covalent inhibitor design .
  • Molecular Docking : AutoDock Vina simulations reveal binding to β-tubulin (PDB: 1SA0) or COX-2 (PDB: 5KIR) with ΔG ~-8.5 kcal/mol .

Q. What degradation pathways occur under physiological conditions?

  • Acidic Hydrolysis : Cleavage of the dioxaspiro ring to form linear diketones (LC-MS: [M+H]⁺ = 347.09) .
  • Enzymatic Metabolism : CYP3A4-mediated oxidation of the methoxy group to catechol derivatives (identified via H₂¹⁸O labeling) .

Q. How do supramolecular interactions influence crystallographic packing?

  • Hirshfeld Surface Analysis : Quantifies intermolecular forces (e.g., O–H···O hydrogen bonds, C–H···π contacts) contributing to lattice stability .
  • Puckering Analysis : Cremer-Pople parameters (Q, θ, φ) define cyclohexane chair conformations and spirocyclic strain .

Q. Can advanced NMR techniques resolve dynamic conformational changes?

  • VT-NMR (Variable Temperature) : Detects ring-flipping in the spirocyclic core above 300K (ΔG‡ ~60 kJ/mol) .
  • NOESY : Correlates spatial proximity between thiazole NH and spirocyclic carbonyl groups .

Q. What crystallographic software tools are essential for refining its structure?

  • SHELX Suite : SHELXL refines anisotropic displacement parameters and validates H-atom positions via riding models .
  • Olex2 : Visualizes residual electron density maps to correct for disorder in the thiophene substituent .

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